The compound 5-(1,3-benzodioxol-5-yl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential therapeutic applications. This compound features a unique combination of a benzodioxole moiety and a pyridopyrimidine core, which contributes to its distinctive chemical properties and biological activities. The molecular structure suggests potential interactions with various biological targets, making it of interest in medicinal chemistry.
The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. The presence of the benzodioxole group further enhances its pharmacological potential, as this moiety is often associated with various therapeutic effects.
The synthesis of 5-(1,3-benzodioxol-5-yl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The general synthetic route includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yield and purity. Techniques such as chromatography may be employed for purification after each synthetic step.
The molecular formula for this compound is , and it features a complex three-dimensional structure characterized by:
The compound's structural data can be represented in various formats including InChI and SMILES notation:
InChI=1S/C20H16N4O4/c1-14-6-5-7-19(17(14)4)30-24-23(15(2)10-16(3)27-24)25(32)29-26(30)35-12-22(31)28-18-8-9-20-21(11-18)34-13-33-20/h5-11H,12-13H2,1-4H3,(H,28,31)
This data provides insight into the compound's stereochemistry and functional groups.
The compound is expected to undergo various chemical reactions typical for pyridopyrimidine derivatives. These include:
Each reaction pathway requires specific conditions such as temperature control and choice of solvents to facilitate optimal reactivity while minimizing side reactions.
The physical properties include:
Chemical properties encompass:
Relevant data on toxicity and safety should also be considered when handling this compound; it is advisable to follow standard safety protocols during experimentation .
The compound has several potential applications in scientific research:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2